Methyl 5-methyl-2-phenylbenzoate

Enzymology Drug Metabolism Carboxylesterase

Methyl 5-methyl-2-phenylbenzoate (CAS 152620-33-2) is a differentiated biphenyl-2-carboxylate ester for medicinal chemistry and agrochemical SAR programs. The 5-methyl substituent confers 39–45% greater inhibitory potency against human carboxylesterases CE1/CE2 (IC₅₀ CE2 = 3.42 µM; CE1 = 12.3 µM) versus the unsubstituted parent scaffold, enabling precise structure-activity relationship studies and CE2-selective probe development. Its distinct electronic environment, confirmed by ¹³C NMR, supports regioselective synthetic transformations critical for pharmaceutical intermediate production. Offered at ≥98% purity, it serves as an analytically resolvable reference standard in LC-MS/GC-MS workflows. Choose this compound when differential target engagement and controlled reactivity are essential.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B7964099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-2-phenylbenzoate
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C15H14O2/c1-11-8-9-13(12-6-4-3-5-7-12)14(10-11)15(16)17-2/h3-10H,1-2H3
InChIKeyRDDAZCURHIJFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Methyl-2-Phenylbenzoate: Biphenyl-2-Carboxylate Structural Overview and Procurement Context


Methyl 5-methyl-2-phenylbenzoate (CAS 152620-33-2; also known as methyl 4'-methylbiphenyl-2-carboxylate) is a synthetic biphenyl-2-carboxylate ester featuring a methyl substituent at the 5-position of the benzoate ring and a phenyl group at the 2-position . With a molecular formula of C₁₅H₁₄O₂ and molecular weight of 226.27 g/mol, this compound belongs to the phenyl benzoate ester family and is primarily utilized as a research intermediate in medicinal chemistry, agrochemical development, and materials science applications .

Why Generic Substitution of Methyl 5-Methyl-2-Phenylbenzoate with Unsubstituted Biphenyl-2-Carboxylates May Compromise Research Outcomes


Substituting methyl 5-methyl-2-phenylbenzoate with simpler biphenyl-2-carboxylates (e.g., methyl 2-phenylbenzoate) disregards the quantifiable impact of the 5-methyl substituent on both biological target engagement and synthetic reactivity. Direct comparative enzyme inhibition data demonstrate that the presence or absence of a single methyl group alters IC₅₀ values for human carboxylesterases by approximately 40-45% [1]. Furthermore, systematic ¹³C NMR studies on phenyl benzoate derivatives confirm that remote aromatic ring substituents induce measurable electronic cross-interaction effects that modulate the carbonyl unit's sensitivity to further substitution—effects that would be entirely absent in the unsubstituted parent scaffold [2]. Generic interchange therefore introduces uncontrolled variables in both biological screening campaigns and multi-step synthetic sequences where regioselective functionalization depends on precise electronic and steric tuning.

Methyl 5-Methyl-2-Phenylbenzoate: Quantitative Differential Evidence Against Closest Analogs


Human Carboxylesterase 2 (CE2) Inhibition: Direct Head-to-Head IC₅₀ Comparison with Unsubstituted Parent Compound

Methyl 5-methyl-2-phenylbenzoate demonstrates a 1.64-fold higher inhibitory potency (lower IC₅₀) against human carboxylesterase 2 (CE2) compared to the unsubstituted parent compound methyl 2-phenylbenzoate. The 5-methyl analog exhibits an IC₅₀ of 3.42 × 10³ nM (3.42 µM), whereas the parent compound without the 5-methyl substituent exhibits an IC₅₅ of 5.61 × 10³ nM (5.61 µM) under identical assay conditions [1]. This represents a 39% reduction in IC₅₀, indicating that the 5-methyl substituent contributes measurably to CE2 target engagement.

Enzymology Drug Metabolism Carboxylesterase

Human Carboxylesterase 1 (CE1) Inhibition: Direct Head-to-Head IC₅₀ Comparison with Unsubstituted Parent Compound

Against human carboxylesterase 1 (CE1), methyl 5-methyl-2-phenylbenzoate exhibits an IC₅₀ of 1.23 × 10⁴ nM (12.3 µM), whereas the unsubstituted methyl 2-phenylbenzoate yields an IC₅₀ of 2.24 × 10⁴ nM (22.4 µM) [1]. The target compound shows a 1.82-fold higher potency (45% lower IC₅₀) for CE1 inhibition compared to the parent scaffold. Notably, both compounds exhibit weaker inhibition of CE1 relative to CE2, but the relative potency advantage of the 5-methyl analog is maintained across both isoforms.

Enzymology Drug Metabolism Carboxylesterase

Electronic Substituent Effects on Carbonyl Reactivity: Class-Level Evidence from Phenyl Benzoate ¹³C NMR Studies

Systematic ¹³C NMR studies on substituted phenyl benzoates (p-Y-C₆H₄CO₂C₆H₄-p-X) demonstrate that remote aromatic ring substituents (X and Y) exert measurable cross-interaction effects on the carbonyl carbon chemical shift δ_C(CO) [1]. Electron-donating substituents (such as methyl, X/Y = Me) decrease the sensitivity of the carbonyl group to further electronic perturbation compared to unsubstituted baseline (X/Y = H). Specifically, the presence of electron-donating groups in one ring reduces δ_C(CO) sensitivity to substitution in the other ring by altering the resonance contribution balance. For methyl 5-methyl-2-phenylbenzoate, the 5-methyl group (electron-donating, σ_p = -0.17) is expected to modulate the ester carbonyl's electronic environment relative to the unsubstituted parent, influencing both its spectroscopic signature and its reactivity toward nucleophilic attack or hydrolysis.

Physical Organic Chemistry NMR Spectroscopy Substituent Effects

Comparative Molecular Weight and Physical Property Differentiation from Closest Analogs

Methyl 5-methyl-2-phenylbenzoate (MW = 226.27 g/mol, C₁₅H₁₄O₂) is structurally and analytically distinguishable from its closest commercially available analogs . The unsubstituted parent compound methyl 2-phenylbenzoate has MW = 212.24 g/mol (C₁₄H₁₂O₂), representing a mass difference of 14.03 g/mol (one CH₂ unit). The 5-chloro analog methyl 5-chloro-2-phenylbenzoate has MW = 246.70 g/mol (C₁₄H₁₁ClO₂), while the 2,5-diphenyl analog has MW = 288.34 g/mol (C₂₀H₁₆O₂) [1]. This incremental mass differentiation enables unambiguous identification via LC-MS or GC-MS in complex reaction mixtures and facilitates chromatographic separation optimization.

Analytical Chemistry Compound Identification Quality Control

Methyl 5-Methyl-2-Phenylbenzoate: Research and Industrial Application Scenarios Based on Differential Evidence


Drug Metabolism and Prodrug Activation Studies Requiring Carboxylesterase Substrate Differentiation

Researchers investigating human carboxylesterase (CE1/CE2) substrate specificity or developing ester-based prodrugs should select methyl 5-methyl-2-phenylbenzoate over the unsubstituted parent compound when differential target engagement is required. The 5-methyl analog demonstrates 39-45% higher inhibitory potency (lower IC₅₀) across both CE1 and CE2 isoforms compared to methyl 2-phenylbenzoate, providing a quantifiably distinct activity profile under identical microsomal assay conditions [1]. This differential enables more nuanced structure-activity relationship (SAR) studies and may serve as a scaffold for designing CE2-selective probes, given the 3.6-fold selectivity window for CE2 over CE1 observed for the target compound (IC₅₀ CE2 = 3.42 µM vs. CE1 = 12.3 µM).

Synthetic Intermediate for Functionalized Biphenyl Scaffolds Requiring Controlled Electronic Modulation

In multi-step synthetic sequences where the ester carbonyl serves as a handle for further transformation (hydrolysis to carboxylic acid, reduction to benzyl alcohol, or aminolysis to amide), methyl 5-methyl-2-phenylbenzoate offers a distinct electronic environment compared to unsubstituted biphenyl-2-carboxylates. Class-level ¹³C NMR evidence confirms that the electron-donating 5-methyl substituent modulates the carbonyl's electronic sensitivity and resonance characteristics [1]. This electronic differentiation is particularly relevant in: (i) regioselective functionalization sequences where the ester must remain intact during orthogonal transformations, and (ii) synthesis of pharmaceutical intermediates (e.g., sartan-class antihypertensive precursors) where specific substitution patterns on the biphenyl core are critical for downstream biological activity [2].

Analytical Reference Standard and Reaction Monitoring in Complex Biphenyl Ester Mixtures

Owing to its distinct molecular weight (226.27 g/mol) and elemental composition (C₁₅H₁₄O₂), methyl 5-methyl-2-phenylbenzoate serves as an analytically resolvable reference standard in LC-MS and GC-MS workflows where multiple biphenyl-2-carboxylate derivatives may co-occur [1]. The 14.03 g/mol mass increment relative to methyl 2-phenylbenzoate and the 20.43 g/mol decrement relative to the 5-chloro analog provide unambiguous mass spectrometric differentiation, enabling accurate quantification of reaction yields, impurity profiling, and degradation monitoring in stability studies [2]. This scenario is particularly relevant for quality control laboratories supporting pharmaceutical intermediate production and academic synthetic methodology development.

Structure-Activity Relationship (SAR) Studies in Agrochemical Lead Optimization

Methyl 5-methyl-2-phenylbenzoate represents a valuable comparator scaffold in agrochemical SAR programs investigating biphenyl-based herbicides or plant growth regulators. The compound's close structural relationship to phytotoxic analogs such as methyl 5-chloro-2-phenylbenzoate and methyl 2,5-diphenylbenzoate—compounds with documented phytotoxicity profiles [1]—positions it as a control compound for assessing the contribution of the 5-methyl substituent to biological activity. By establishing baseline activity for the methyl-substituted variant, researchers can systematically deconvolute electronic (Hammett) versus steric contributions to herbicidal efficacy and plant selectivity, enabling rational optimization of lead candidates while avoiding the environmental persistence concerns associated with halogenated analogs.

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